molecular formula C11H13NO3 B3052749 3-[(3-methylbenzoyl)amino]propanoic Acid CAS No. 446828-79-1

3-[(3-methylbenzoyl)amino]propanoic Acid

Cat. No.: B3052749
CAS No.: 446828-79-1
M. Wt: 207.23 g/mol
InChI Key: NBRIQMGRSUGDRU-UHFFFAOYSA-N
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Description

3-[(3-methylbenzoyl)amino]propanoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a 3-methylbenzoyl group.

Biochemical Analysis

Biochemical Properties

It is known that the compound contains an amino group and a carboxyl group, which are common in alpha-amino acids . These groups can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Given its structural similarity to amino acids, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 3-[(3-methylbenzoyl)amino]propanoic Acid in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylbenzoyl)amino]propanoic acid typically involves the following steps:

    Acylation Reaction: The starting material, 3-methylbenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Amidation Reaction: The acid chloride is then reacted with 3-aminopropanoic acid in the presence of a base such as triethylamine (Et3N) or pyridine. This reaction results in the formation of this compound.

The overall reaction can be represented as follows:

3-methylbenzoic acid+SOCl23-methylbenzoyl chloride\text{3-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-methylbenzoyl chloride} 3-methylbenzoic acid+SOCl2​→3-methylbenzoyl chloride

3-methylbenzoyl chloride+3-aminopropanoic acid3-[(3-methylbenzoyl)amino]propanoic acid\text{3-methylbenzoyl chloride} + \text{3-aminopropanoic acid} \rightarrow \text{this compound} 3-methylbenzoyl chloride+3-aminopropanoic acid→3-[(3-methylbenzoyl)amino]propanoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylbenzoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[(3-methylbenzoyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The propanoic acid moiety may also participate in ionic interactions with charged amino acid residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorobenzoyl)amino]propanoic acid
  • 3-[(3-fluorobenzoyl)amino]propanoic acid
  • 3-[(3-methoxybenzoyl)amino]propanoic acid

Uniqueness

3-[(3-methylbenzoyl)amino]propanoic acid is unique due to the presence of the 3-methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-[(3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(7-8)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIQMGRSUGDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368578
Record name 3-[(3-methylbenzoyl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446828-79-1
Record name N-(3-Methylbenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446828-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-methylbenzoyl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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